molecular formula C13H16N4 B1465803 1-(3-phenyl-1H-pyrazol-5-yl)piperazine CAS No. 1511646-96-0

1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Cat. No. B1465803
CAS RN: 1511646-96-0
M. Wt: 228.29 g/mol
InChI Key: VXIPBLYYBOIOEK-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1H-pyrazol-5-yl)piperazine is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The process involves nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is suitable for large-scale industrial production .


Molecular Structure Analysis

The structural formula of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine is as follows: C14H18N4 . It has a wide range of applications in pharmaceutical chemistry and organic synthesis field, especially as a kind of important intermediate .


Chemical Reactions Analysis

1-(3-Phenyl-1H-pyrazol-5-yl)piperazine is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .


Physical And Chemical Properties Analysis

1-(3-Phenyl-1H-pyrazol-5-yl)piperazine has a molecular weight of 242.32 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antidiabetic Agent Synthesis

“1-(3-phenyl-1H-pyrazol-5-yl)piperazine” is a key intermediate in the synthesis of Teneligliptin , a drug used for the treatment of type 2 diabetes . Teneligliptin functions as a dipeptidyl peptidase-4 inhibitor, increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with multiple chiral centers. It’s used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .

Pharmaceutical Chemistry

In pharmaceutical chemistry, “1-(3-phenyl-1H-pyrazol-5-yl)piperazine” is utilized as an intermediate in the development of various pharmacologically active molecules. Its role is crucial in the creation of compounds with potential therapeutic effects .

Supramolecular Chemistry

The structural motif of “1-(3-phenyl-1H-pyrazol-5-yl)piperazine” aids in the study of supramolecular structures and the understanding of how small structural changes affect the supramolecular environment .

Biological Activity Profiling

The pyrazole scaffold of this compound is associated with a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This makes it a valuable compound for biological activity profiling and drug discovery.

Mechanism of Action

While the exact mechanism of action for 1-(3-phenyl-1H-pyrazol-5-yl)piperazine is not specified in the search results, it is used as an intermediate to prepare compounds that act as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Safety and Hazards

The safety information for 1-(3-Phenyl-1H-pyrazol-5-yl)piperazine indicates that it has the following hazard statements: H302-H315-H319-H332-H335. Precautionary measures include P261-P280-P305+P351+P338 .

properties

IUPAC Name

1-(5-phenyl-1H-pyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17/h1-5,10,14H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIPBLYYBOIOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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